molecular formula C18H15NO3 B14301540 4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid CAS No. 122734-15-0

4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid

Cat. No.: B14301540
CAS No.: 122734-15-0
M. Wt: 293.3 g/mol
InChI Key: XWLZNGZSSATOTJ-UHFFFAOYSA-N
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Description

4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid is an organic compound that features an anthracene moiety linked to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid typically involves the condensation of anthracene-1-amine with a suitable butanoic acid derivative. One common method is the reaction of anthracene-1-amine with succinic anhydride under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can form hydrogen bonds and π-π interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Anthracen-9-yl)methyl]amino]benzoic acid
  • 5-[(Anthracen-9-ylmethyl)amino]isophthalic acid

Uniqueness

4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties. The position of the anthracene moiety and the presence of the amino and carbonyl groups contribute to its versatility in various applications .

Properties

CAS No.

122734-15-0

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

4-(anthracen-1-ylamino)-4-oxobutanoic acid

InChI

InChI=1S/C18H15NO3/c20-17(8-9-18(21)22)19-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H,19,20)(H,21,22)

InChI Key

XWLZNGZSSATOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)CCC(=O)O

Origin of Product

United States

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